molecular formula C19H18FN3O B4429061 4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE

4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE

Cat. No.: B4429061
M. Wt: 323.4 g/mol
InChI Key: DUVHSQKYEXVOOX-UHFFFAOYSA-N
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Description

4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of benzodiazole derivatives These compounds are known for their diverse pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties

Properties

IUPAC Name

4-(1-ethylbenzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O/c1-2-22-17-6-4-3-5-16(17)21-19(22)13-11-18(24)23(12-13)15-9-7-14(20)8-10-15/h3-10,13H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVHSQKYEXVOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodiazole Core: Starting with an appropriate ortho-diamine and an aldehyde or ketone under acidic conditions.

    Introduction of the Ethyl Group: Alkylation of the benzodiazole core using ethyl halides in the presence of a base.

    Formation of the Pyrrolidinone Ring: Cyclization reactions involving suitable precursors like amino acids or lactams.

    Attachment of the Fluorophenyl Group: Coupling reactions such as Suzuki or Heck coupling using fluorophenyl boronic acids or halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the benzodiazole ring.

    Reduction: Reduction of the carbonyl group in the pyrrolidinone ring to form alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the benzodiazole or fluorophenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Pharmacology: Investigation of its potential as a drug candidate for various therapeutic applications.

    Biochemical Studies: Studying its interactions with biological macromolecules.

Medicine

    Drug Development: Potential use in the development of new anxiolytic or anticonvulsant drugs.

    Diagnostics: Use in imaging studies due to the presence of the fluorine atom.

Industry

    Material Science:

    Agriculture: Use as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE would depend on its specific biological target. Generally, benzodiazole derivatives exert their effects by interacting with neurotransmitter receptors in the brain, such as GABA receptors. The fluorophenyl group might enhance binding affinity or selectivity for specific receptors.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazole derivative with anxiolytic properties.

    Fluorophenylpyrrolidinone: Compounds with similar structural motifs but different substituents.

Uniqueness

The unique combination of the benzodiazole core, ethyl group, fluorophenyl ring, and pyrrolidinone ring in 4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE might confer distinct pharmacological properties, such as enhanced potency or selectivity for specific biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE
Reactant of Route 2
Reactant of Route 2
4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE

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